molecular formula C8H14ClN3 B2582241 4-(Tert-butyl)pyrimidin-5-amine hydrochloride CAS No. 2119574-91-1

4-(Tert-butyl)pyrimidin-5-amine hydrochloride

Cat. No. B2582241
CAS RN: 2119574-91-1
M. Wt: 187.67
InChI Key: IIMOENBDSFQALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)pyrimidin-5-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 . It has a molecular weight of 187.67 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4-position with a tert-butyl group and at the 5-position with an amine group . The compound forms a hydrochloride salt, indicating the presence of a hydrochloric acid molecule .


Physical And Chemical Properties Analysis

This compound is a pale yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.

Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds showed potent in vitro activity and acted as anti-inflammatory agents and antinociceptives in animal models, suggesting potential uses of H4R antagonists in treating inflammation and pain (Altenbach et al., 2008).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized, showcasing a method for preparing new heterocyclic compounds. These derivatives were produced in moderate to good yields, indicating a potentially broad application for synthesizing various heterocyclic structures (El-Deeb, Ryu & Lee, 2008).

Preparation of Deoxycytidine Kinase Inhibitors

4-(Tert-butyl)pyrimidin-5-amine hydrochloride served as a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors, a new class of molecules with therapeutic potential. The synthesis provided an economical alternative to previous methods, indicating its value in large-scale production (Zhang et al., 2009).

Interaction with Bovine Serum Albumin

The interaction between 2-tert butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones and Bovine Serum Albumin was investigated. The binding reaction was primarily entropy-driven with hydrophobic interactions playing a significant role. This study provides insights into the molecular interactions of pyrimidin derivatives with proteins, which is crucial for drug design and protein engineering (Sun Shaofa, 2010).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-tert-butylpyrimidin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-8(2,3)7-6(9)4-10-5-11-7;/h4-5H,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSPLKLQBGDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=NC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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